molecular formula C9H1115NO3 B555819 L-Tyrosine-15N CAS No. 35424-81-8

L-Tyrosine-15N

Cat. No.: B555819
CAS No.: 35424-81-8
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-YTRLMEAHSA-N
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Description

L-Tyrosine-15N is a compound of significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains a nitrogen isotope (^15N) which makes it useful in various research applications, particularly in the study of metabolic pathways and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-15N typically involves the incorporation of ^15N into the amino group of phenylalanine. This can be achieved through several methods, including:

    Isotope Exchange Reactions: Using ^15N-labeled ammonia or ammonium salts in the presence of a catalyst to replace the nitrogen atom in phenylalanine.

    Biosynthetic Methods: Cultivating microorganisms in a medium enriched with ^15N-labeled nitrogen sources, leading to the incorporation of the isotope into phenylalanine through natural biosynthetic pathways.

Industrial Production Methods

Industrial production of this compound often relies on fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine, which is then harvested and subjected to isotope exchange reactions to incorporate ^15N.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-15N undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO_3) for nitration, sulfuric acid (H_2SO_4) for sulfonation, and halogens (Cl_2, Br_2) for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

L-Tyrosine-15N has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.

    Biology: Employed in studies of protein synthesis and degradation, as the ^15N isotope can be tracked through various biological processes.

    Medicine: Utilized in metabolic studies to understand disease mechanisms and develop diagnostic tools.

    Industry: Applied in the production of labeled compounds for use in pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, which lacks the ^15N isotope.

    Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring, but without the ^15N isotope.

    Leucine: An essential amino acid used in similar metabolic studies but with a different side chain structure.

Uniqueness

The uniqueness of L-Tyrosine-15N lies in its ^15N isotope, which makes it a valuable tool for tracing metabolic pathways and studying protein synthesis. This isotope labeling provides a distinct advantage over similar compounds that do not contain the isotope, allowing for more precise and detailed research.

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-YTRLMEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480571
Record name L-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35424-81-8
Record name L-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine-15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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